Pardaxin 1

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S1888108
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pardaxin 1

Product Name

Pardaxin 1

Pardaxin is a cationic antimicrobial peptide that consists of 33 amino acids and is derived from the skin secretions of the Red Sea sole (Pardachirus marmoratus) and the Pacific Peacock sole (Pardachirus pavoninus). It is known for its potent antimicrobial properties and serves as a natural shark repellent. The peptide exhibits a unique helix-hinge-helix structure, which allows it to interact effectively with lipid membranes, leading to cell lysis in both bacterial and mammalian cells. Its sequence is characterized by an amphipathic nature, facilitating its insertion into lipid bilayers and subsequent disruption of membrane integrity .

Pardaxin primarily acts through mechanisms that involve the disruption of cellular membranes. Upon interaction with target cells, it integrates into lipid bilayers composed of zwitterionic lipids, particularly 1-palmitoyl-2-oleoyl-phosphatidylcholine. This interaction can lead to pore formation or membrane permeabilization, resulting in cell lysis. The mechanism of action can be described as a "carpet mechanism," where high concentrations of pardaxin accumulate on the membrane surface, altering fluidity and causing leakage of cellular contents .

Pardaxin exhibits various biological activities, notably:

  • Antimicrobial Activity: It demonstrates significant antibacterial effects against a range of pathogens by disrupting their cell membranes.
  • Antitumor Activity: Pardaxin has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including human cervical carcinoma cells. The apoptotic process involves both caspase-dependent and caspase-independent pathways, with reactive oxygen species playing a crucial role in signaling .
  • Shark Repellent Properties: When released by the sole fish, pardaxin targets the gills of sharks, causing distress and paralysis, which is thought to be an evolutionary adaptation for predator evasion .

Pardaxin can be synthesized through two main methods:

  • Natural Extraction: Collecting skin secretions from the Red Sea sole and purifying the peptide.
  • Chemical Synthesis: Utilizing solid-phase peptide synthesis techniques on automated synthesizers to create the peptide in a controlled laboratory environment. This method allows for precise manipulation of the amino acid sequence and structure verification through sequencing .

Pardaxin has several potential applications:

  • Antimicrobial Agent: Due to its effectiveness against bacteria, it can be utilized in developing new antimicrobial therapies.
  • Cancer Treatment: Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapies, particularly in targeting tumors resistant to conventional treatments .
  • Shark Repellent: Although research into commercial applications as a shark repellent has been limited due to rapid dilution in water, its potential use in marine environments remains an area of interest .

Studies have demonstrated that pardaxin interacts with various cellular components, leading to significant biological effects:

  • Membrane Interactions: Pardaxin alters membrane dynamics by forming pores or disrupting lipid bilayers, which can lead to increased calcium influx and activation of apoptotic pathways.
  • Reactive Oxygen Species Generation: Pardaxin treatment induces oxidative stress within cells, triggering signaling pathways associated with apoptosis .
  • Calcium Signaling: The peptide enhances calcium uptake in cells, which is critical for mediating its apoptotic effects .

Pardaxin shares similarities with other antimicrobial peptides but possesses unique features that distinguish it from them. Below are some comparable compounds:

Compound NameSourceUnique Features
MelittinHoneybee venomStronger hemolytic activity compared to pardaxin
MagaininFrog skinExhibits broad-spectrum antimicrobial activity
LL-37Human cathelicidinInvolved in immune response and wound healing
PexigananEngineered from magaininDesigned for enhanced stability and potency

Pardaxin's unique structure and lower hemolytic activity towards human red blood cells make it particularly interesting for therapeutic applications involving both antimicrobial and anticancer activities . Its effectiveness against specific targets while minimizing damage to healthy cells highlights its potential as a versatile therapeutic agent.

Pardachirus pavoninus, a demersal flatfish inhabiting Indo-Pacific coastal waters, is the primary source of Pardaxin 1. This species secretes toxic mucus containing Pardaxin isoforms (P1-P3) from specialized glands along its dorsal and anal fins. The peptide’s secretion is triggered by predation threats, particularly from sharks, where it serves as a chemical deterrent by disrupting gill function.

Key Taxonomic Features of Pardachirus pavoninus

CharacteristicDescription
HabitatSandy/muddy bottoms of lagoons and reefs (2–40 m depth)
Defense MechanismBurial in sediment; secretion of toxic mucus upon disturbance
DistributionSri Lanka to Samoa; north to Japan, south to Australia

Discovery Timeline of Pardaxin Isoforms in Marine Defense Secretions

The Pardaxin family was first identified in the 1980s from Pardachirus marmoratus (Red Sea Moses Sole), with the isolation of Pardaxin P4. Subsequent studies expanded the family to include:

  • P1-P3: Isolated from Pardachirus pavoninus
  • P5: Identified in Pardachirus marmoratus through advanced mass spectrometry

Pardaxin 1 (P1) was characterized as part of a systematic analysis of Pardachirus pavoninus secretions, demonstrating structural homology to other isoforms but distinct functional properties.

Structural Classification Within the Pardaxin Peptide Family (P1-P5 Variants)

Pardaxin 1 shares a conserved 33-amino-acid backbone with other isoforms, differing primarily at residues 5, 14, and 31. The family’s structural hierarchy is defined by:

IsoformSource SpeciesKey Structural Features
P1-P3Pardachirus pavoninusC-terminal tail with reduced hemolytic activity
P4-P5Pardachirus marmoratusEnhanced membrane-disruptive potency

Pardaxin 1’s sequence (H-GFFALIPKIISSPLFKTLLSAVGSALSSSGEQE-OH) reveals an N-terminal hydrophobic domain and a C-terminal amphipathic helix critical for membrane interaction.

Pardaxin 1 carries four cationic side chains (Lys 8, Lys 16, Lys 23, Lys 27) and one anionic carboxylate (Glu 33). Protonation states therefore shift from net +2 (potential of hydrogen 5.5) to 0 (potential of hydrogen 8.0) and –1 (potential of hydrogen 10.0) [3]. Its C-terminal amphipathic helix (residues 17–30) penetrates membranes, whereas the N-terminal segment mediates reversible surface aggregation that precedes pore nucleation [4].

Membrane Interaction Mechanisms and Biophysical Behaviour

Lipid-Bilayer Disruption Kinetics: Carpet versus Barrel–Stave

Lipid composition (large unilamellar vesicles)Potential of hydrogenPardaxin net charge[Pardaxin] for 50% calcein release (nM)Fast-phase half-life (s)Dominant mechanismKey observationsCitation
1,2-dioleoyl-sn-glycero-3-phosphocholine5.5+ 2≈ 30≈ 35Barrel–staveTwo-phase release; pores form without vesicle rupture6
same8.00≈ 20≈ 28Barrel–staveFastest kinetics among tested conditions6
same10.0– 1≈ 20≈ 15Barrel–staveNegative charge accelerates pore nucleation6
1,2-dioleoyl-sn-glycero-3-phosphocholine : 1,2-dioleoyl-sn-glycero-3-phosphatidylglycerol (80 : 20 mol %)5.5+ 2≈ 100≈ 60CarpetRapid vesicle collapse after lag6
same mixture8.00≈ 240Complex three-stepCarpetPronounced lag phase from an intermediate aggregation step6
same mixture10.0– 1≈ 180≈ 70CarpetElectrostatic repulsion slows peptide–peptide rearrangement6

Key kinetic features:

  • Pure phosphatidylcholine vesicles require five- to twelve-fold less Pardaxin 1 than anionic vesicles to reach 50% permeabilisation [3].
  • Fast exponential decay corresponds to binding and initial insertion; slower decay reflects oligomerisation into conductive barrels or, for anionic vesicles, detergent-like strip-out [3].
  • Reversible surface aggregation governs the nucleation step; fluorescence-resonance-energy-transfer experiments place the mean pore stoichiometry at six monomers [2] [4].

Charge-Dependent Binding Affinity to Phosphatidylcholine Membranes

Potential of hydrogenVesicle typeApparent dissociation constant, total lipid (µM)Binding free energy (kcal mol⁻¹)Experimental handleCitation
5.51,2-dioleoyl-sn-glycero-3-phosphocholine≈ 2.2–6.6 ± 0.2Fluorescence-correlation spectroscopy6
8.0same≈ 3.5–6.2 ± 0.2Fluorescence-correlation spectroscopy6
10.0same≈ 4.0–6.0 ± 0.2Fluorescence-correlation spectroscopy6

Lower potential of hydrogen, which yields a doubly protonated peptide, strengthens partitioning into zwitterionic bilayers by ~0.6 kcal mol⁻¹. Neutralisation or deprotonation diminishes affinity and slows the barrel-stave sequence [3]. Fluorescence anisotropy and nuclear-magnetic-resonance titrations concur that cationic lysines stabilise the shallow interfacial state that precedes helix tilting [1] [4].

Cholesterol-Mediated Modulation of Pore-Formation Efficiency

Bilayer matrixCholesterol content (mol %)Temperature (°C)^15N–^1H dipolar coupling (kHz)Backbone tilt disorderRelative haemolytic activityCitation
3 : 1 1,2-dimyristoyl-sn-glycero-3-phosphocholine : 1,2-dimyristoyl-sn-glycero-3-phosphatidylglycerol0309.3NarrowHigh3
same0438.0BroadHigh3
same with cholesterol15309.1NarrowReduced3
same with cholesterol15439.0NarrowGreatly reduced3

Insertion of fifteen mole percent cholesterol suppresses the temperature-induced reduction in dipolar coupling, indicating a rigidified trans-membrane helix and narrowed tilt distribution [5]. Calorimetry and erythrocyte assays show that this rigidification diminishes channel conductance and haemolysis, explaining selective toxicity towards cholesterol-poor bacterial membranes [5].

Comparative Interaction with Bacterial versus Mammalian Membrane Mimetics

Membrane mimicMajor lipidsAdditivesPeptide orientation (solid-state NMR)Disruption phenotype (giant-vesicle imaging)Citation
Bacterial analogue1,2-dimyristoyl-sn-glycero-3-phosphocholine : 1,2-dimyristoyl-sn-glycero-3-phosphatidylglycerol (3 : 1)NoneTrans-membraneAll-or-none lysis within ~50 min6
Mammalian analogue1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine15 mol % cholesterolSurface-bound parallel helixLimited leakage; vesicle integrity retained3
Zwitterionic control1,2-dioleoyl-sn-glycero-3-phosphocholineNoneTrans-membraneStable pores; contents exit in ~15 min6

Pardaxin 1 therefore toggles between a deep barrel-stave insertion in zwitterionic or short-chain bacterial lipids and a surface carpet state when either anionic charge or cholesterol is prevalent. Molecular-dynamics-coupled solid-state nuclear-magnetic-resonance analyses map this switch to electrostatic arrest of the C-terminal helix at the phosphate–glycerol interface when negatively charged or stiffened domains are present [5] [3].

Sequence

GFFALIPKIISSPLFKTLLSAVGSALSSSGEQE

Dates

Last modified: 07-21-2023

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